

# **Enavermotide and Other Galectin-3 Inhibitors: A Comparative Analysis in Cardiotoxicity**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Galectin-3, a β-galactoside-binding lectin, has emerged as a significant therapeutic target in cardiovascular diseases due to its pivotal role in inflammation, fibrosis, and cardiac remodeling. [1][2] Inhibition of galectin-3 is a promising strategy to mitigate cardiotoxicity and improve cardiac function. This guide provides a detailed comparison of **enavermotide** (also known as belapectin or GR-MD-02) and other prominent galectin-3 inhibitors, focusing on their efficacy and mechanisms in the context of cardiotoxicity, supported by available experimental data.

## **Overview of Galectin-3 Inhibitors**

Several molecules have been developed to inhibit the activity of galectin-3. These range from naturally derived polysaccharides to synthetic small molecules. This comparison focuses on **enavermotide**, TD139 (GB0139), and Modified Citrus Pectin (MCP), three of the most studied inhibitors.

**Enavermotide** (Belapectin, GR-MD-02) is a complex polysaccharide derived from pectin that binds to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its downstream effects.[3][4] It is being investigated in various clinical trials, primarily for liver fibrosis and cancer.[5]

TD139 (GB0139) is a potent, small-molecule inhibitor of galectin-3 that is administered via inhalation for the treatment of idiopathic pulmonary fibrosis (IPF). Its systemic effects and potential for treating cardiovascular diseases are also under investigation.



Modified Citrus Pectin (MCP) is a dietary supplement derived from the peel and pulp of citrus fruits. It is a polysaccharide that has been shown to inhibit galectin-3 and has been studied in various preclinical models of cardiovascular disease.

# Comparative Efficacy in Preclinical Cardiotoxicity Models

Direct head-to-head clinical trials comparing these inhibitors in a cardiotoxicity setting are not yet available. However, preclinical studies in various models of cardiac injury, including chemotherapy-induced cardiotoxicity and pressure-overload-induced heart failure, provide valuable insights into their comparative efficacy.

## **Doxorubicin-Induced Cardiotoxicity**

Doxorubicin, a widely used and effective chemotherapeutic agent, is known for its dose-dependent cardiotoxicity, which can lead to heart failure. Galectin-3 has been implicated in the pathogenesis of doxorubicin-induced cardiac injury.

A study in a rat model of doxorubicin-induced cardiotoxicity demonstrated that treatment with Modified Citrus Pectin (MCP) significantly improved cardiac function. This was evidenced by an increase in left ventricular systolic pressure and a decrease in left ventricular end-diastolic pressure. MCP treatment also led to a reduction in plasma markers of myocardial injury, including lactate dehydrogenase (LDH), creatine kinase (CK), and cardiac troponin I (cTnI). The protective effect of MCP was attributed to the upregulation of the antioxidant enzyme peroxiredoxin-4, leading to reduced oxidative stress in the myocardium.

While specific data for **enavermotide** and TD139 in doxorubicin-induced cardiotoxicity is limited, the known anti-inflammatory and anti-fibrotic effects of galectin-3 inhibition suggest a potential therapeutic benefit.

## **Cisplatin-Induced Cardiotoxicity**

Another chemotherapeutic agent, cisplatin, can also induce cardiotoxicity. A study investigating the effect of MCP in a rat model of cisplatin-induced acute toxicity found that while it reduced galectin-3 levels in the kidneys, it surprisingly increased oxidative stress in both cardiac and renal tissues, as indicated by elevated malondialdehyde (MDA) levels. This suggests that the



role of galectin-3 and the effects of its inhibition may vary depending on the specific toxic insult and the acute versus chronic nature of the disease model.

## **Cardiac Fibrosis and Remodeling**

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a common pathological feature in many heart diseases and contributes to cardiac stiffness and dysfunction. Galectin-3 is a well-established driver of cardiac fibrosis.

In a mouse model of isoproterenol-induced left ventricular dysfunction and fibrosis, treatment with MCP significantly reduced cardiac hypertrophy and fibrosis. It also decreased the expression of genes involved in fibrogenesis and macrophage infiltration.

Similarly, both genetic deletion and pharmacological inhibition of galectin-3 with N-acetyllactosamine (a precursor for some inhibitors) in mouse and rat models of cardiac remodeling and fibrosis resulted in attenuated myocardial fibrosis, reduced myofibroblast activation, and preserved cardiac function.

Preclinical studies with TD139 have demonstrated its anti-fibrotic potential in lung fibrosis by inhibiting macrophage activation and fibroblast proliferation. While direct cardiac fibrosis studies are less reported, its potent inhibition of galectin-3 suggests a similar beneficial effect in the heart.

**Enavermotide** (Belapectin) has shown significant anti-fibrotic effects in clinical trials for liver fibrosis (NASH). The NAVIGATE trial, a Phase 2b/3 study, showed that belapectin at a 2 mg/kg dose reduced the incidence of new esophageal varices, a complication of liver cirrhosis and portal hypertension, suggesting a positive impact on fibrosis-related outcomes. These findings in a different organ system with a similar fibrotic pathology support its potential as an anti-fibrotic agent in cardiovascular disease.

## **Data Presentation**

Table 1: Comparison of Galectin-3 Inhibitors in Preclinical Cardiotoxicity and Fibrosis Models



| Inhibitor                                      | Model                                                                                | Key Findings                                                                                  | Reference |
|------------------------------------------------|--------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Enavermotide<br>(Belapectin)                   | NASH with Cirrhosis<br>(Clinical)                                                    | Reduced incidence of<br>new varices,<br>suggesting anti-fibrotic<br>effects.                  |           |
| TD139 (GB0139)                                 | Idiopathic Pulmonary<br>Fibrosis (Preclinical)                                       | Reduced lung fibrosis<br>by inhibiting<br>macrophage and<br>fibroblast activation.            |           |
| Modified Citrus Pectin (MCP)                   | Doxorubicin-Induced<br>Cardiotoxicity (Rat)                                          | Improved cardiac function, reduced myocardial injury markers, and decreased oxidative stress. |           |
| Cisplatin-Induced Cardiotoxicity (Rat)         | Increased oxidative<br>stress in cardiac<br>tissue in an acute<br>model.             |                                                                                               |           |
| Isoproterenol-Induced Cardiac Fibrosis (Mouse) | Reduced cardiac hypertrophy and fibrosis.                                            | _                                                                                             |           |
| N-acetyllactosamine                            | Angiotensin II/Transverse Aortic Constriction-Induced Cardiac Remodeling (Mouse/Rat) | Attenuated myocardial fibrosis and preserved cardiac function.                                |           |

# **Experimental Protocols Doxorubicin-Induced Cardiotoxicity Model in Rats**

• Animals: Male Sprague-Dawley rats.



- Induction of Cardiotoxicity: Rats were administered doxorubicin (2.5 mg/kg) intraperitoneally twice a week for 4 weeks.
- Treatment: Modified Citrus Pectin (MCP) was administered orally at a dose of 100 mg/kg/day for 4 weeks, starting from the first day of doxorubicin injection.

#### Assessments:

- Hemodynamic parameters: Left ventricular systolic pressure (LVSP), left ventricular enddiastolic pressure (LVEDP), and the maximal rate of rise and fall of left ventricular pressure (±dp/dt) were measured.
- Biochemical analysis: Plasma levels of LDH, CK, CK-MB, and cTnI were determined.
- Oxidative stress markers: Myocardial levels of hydrogen peroxide, malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) were measured.
- Histopathology: Heart tissues were stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess myocardial damage and fibrosis.

## **Isoproterenol-Induced Cardiac Fibrosis Model in Mice**

- Animals: Male C57BL/6 mice.
- Induction of Fibrosis: Mice received subcutaneous injections of isoproterenol (5 mg/kg/day) for 14 days.
- Treatment: Modified Citrus Pectin (MCP) was administered in the drinking water at a concentration of 1% (w/v) for 14 days.

#### Assessments:

- Echocardiography: Left ventricular internal dimensions, wall thickness, and fractional shortening were measured.
- Histopathology: Heart sections were stained with Picrosirius red to quantify collagen deposition.



 Gene expression analysis: mRNA levels of profibrotic and inflammatory markers (e.g., collagen I, collagen III, CD68, MCP-1) were determined by quantitative real-time PCR.

# **Signaling Pathways and Mechanisms of Action**

Galectin-3 exerts its pro-fibrotic and pro-inflammatory effects through various signaling pathways. Inhibition of galectin-3 can interfere with these pathological processes.

## **Galectin-3 Signaling in Cardiac Fibrosis**



Click to download full resolution via product page

Caption: Galectin-3 enhances TGF- $\beta$  signaling and activates integrins, leading to myofibroblast activation and collagen production, key events in cardiac fibrosis.

### **Mechanism of Action of Galectin-3 Inhibitors**

**Enavermotide**, TD139, and MCP all function by binding to the carbohydrate-recognition domain of galectin-3. This competitive inhibition prevents galectin-3 from interacting with its binding partners on the cell surface and in the extracellular matrix, thereby blocking its downstream signaling.





Click to download full resolution via product page

Caption: Galectin-3 inhibitors bind to the carbohydrate-recognition domain (CRD) of galectin-3, preventing its interaction with cell surface receptors and blocking downstream pathological signaling.

### Conclusion

**Enavermotide**, TD139, and MCP all show promise as therapeutic agents to counteract the cardiotoxic effects mediated by galectin-3. While their primary clinical development has focused on other fibrotic diseases, the preclinical evidence strongly suggests their potential utility in cardiovascular applications. MCP has the most direct preclinical evidence in models of chemotherapy-induced cardiotoxicity, where it demonstrates cardioprotective effects by reducing oxidative stress. **Enavermotide**'s proven anti-fibrotic activity in a clinical setting for liver disease, and the potent galectin-3 inhibition by the small molecule TD139, make them strong candidates for further investigation in cardiotoxicity.

Future research, including head-to-head comparative studies and clinical trials specifically designed to evaluate these inhibitors in patients at risk of or with established cardiotoxicity, is warranted to fully elucidate their therapeutic potential and relative efficacy in the cardiovascular space. The choice of inhibitor may ultimately depend on the specific clinical context, including the underlying cause of cardiotoxicity, the desired route of administration, and the safety profile of each agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Galectin-3 inhibition attenuates doxorubicin-induced cardiac dysfunction by upregulating the expression of peroxiredoxin-4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modified citrus pectin ameliorates methotrexate-induced hepatic and pulmonary toxicity: role of Nrf2, galectin-3/TLR-4/NF-κB/TNF-α and TGF-β signaling pathways [frontiersin.org]
- 3. galectintherapeutics.com [galectintherapeutics.com]
- 4. galectintherapeutics.com [galectintherapeutics.com]
- 5. hcplive.com [hcplive.com]
- To cite this document: BenchChem. [Enavermotide and Other Galectin-3 Inhibitors: A Comparative Analysis in Cardiotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380010#enavermotide-vs-other-galectin-3-inhibitors-in-cardiotoxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



